1-(2,4-Bis(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2,4-Bis(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often using reagents such as trifluoromethyl iodide and radical initiators.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(trifluoromethyl)phenyl)propan-2-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Bis(trifluoromethyl)phenyl)propan-1-one: This compound is structurally similar but differs in the position of the carbonyl group.
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound contains an amino group and is used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
1-(2,4-Bis(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethyl groups and the propan-2-one moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H8F6O |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O/c1-6(18)4-7-2-3-8(10(12,13)14)5-9(7)11(15,16)17/h2-3,5H,4H2,1H3 |
InChI Key |
JXDPFFKCJDFUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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